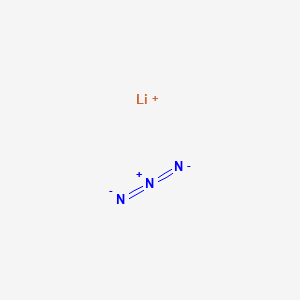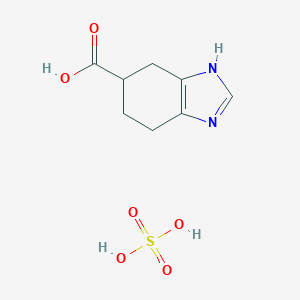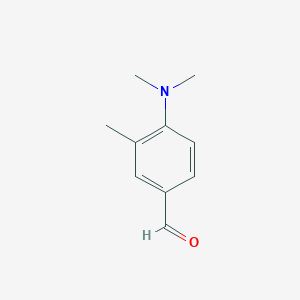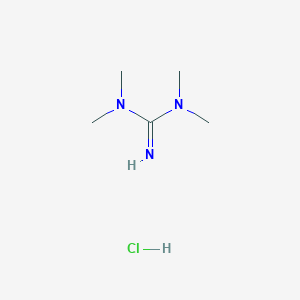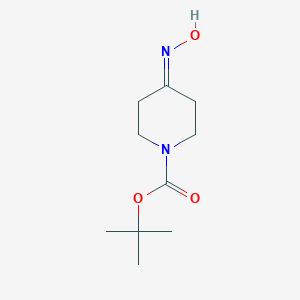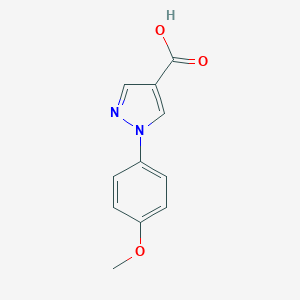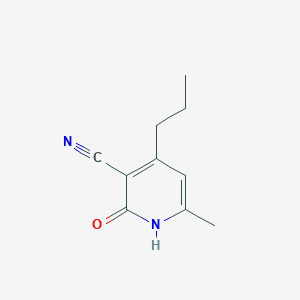
6-メチル-2-オキソ-4-プロピル-1,2-ジヒドロピリジン-3-カルボニトリル
概要
説明
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by its unique structure, which includes a nitrile group, a propyl group, and a methyl group attached to a dihydropyridine ring
科学的研究の応用
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-propyl-3-oxobutanenitrile with methylamine in the presence of a base, followed by cyclization to form the desired dihydropyridine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions, thereby improving the overall yield and reducing production costs .
化学反応の分析
Types of Reactions
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with altered functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- 6-Methyl-2-oxo-4-ethyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group, in particular, can influence the compound’s lipophilicity and its ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy compared to similar compounds .
特性
IUPAC Name |
6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEAVIQHEGQVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576174 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16232-40-9 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
